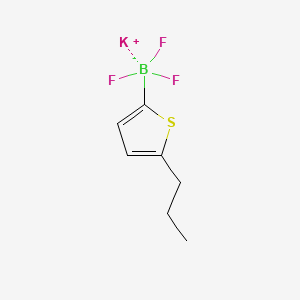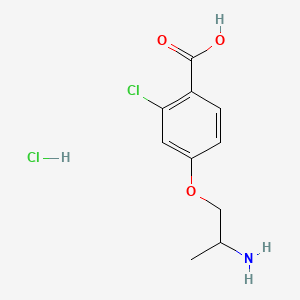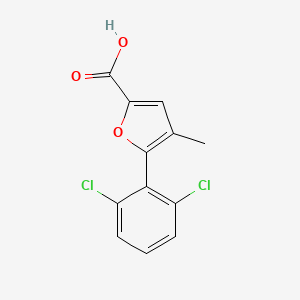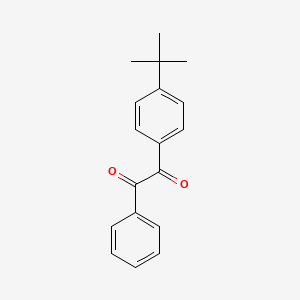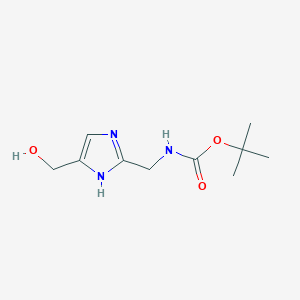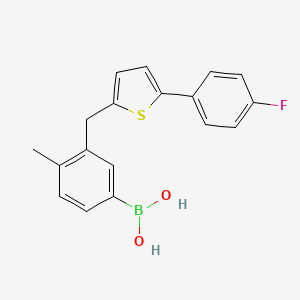
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a complex aromatic structure, which includes a thiophene ring and a fluorophenyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting an aryl halide with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Coupling Reaction: The boronic acid intermediate is then coupled with the desired aryl halide (in this case, 5-(4-fluorophenyl)thiophene-2-ylmethyl) under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (such as toluene or ethanol) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Borane and borohydride derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the aromatic rings.
科学的研究の応用
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.
Biology: The compound is explored for its potential as a biochemical probe and in the development of fluorescent sensors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound’s aromatic structure also allows it to participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
Thiophene-2-boronic Acid: Contains a thiophene ring attached to a boronic acid group.
4-Fluorophenylboronic Acid: Features a fluorophenyl group attached to a boronic acid group.
Uniqueness
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its reactivity and potential for diverse applications compared to simpler boronic acids.
特性
分子式 |
C18H16BFO2S |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]boronic acid |
InChI |
InChI=1S/C18H16BFO2S/c1-12-2-5-15(19(21)22)10-14(12)11-17-8-9-18(23-17)13-3-6-16(20)7-4-13/h2-10,21-22H,11H2,1H3 |
InChIキー |
PAFIZYGDOKGOAS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C)CC2=CC=C(S2)C3=CC=C(C=C3)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


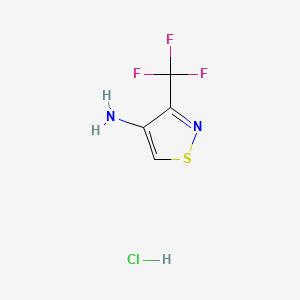
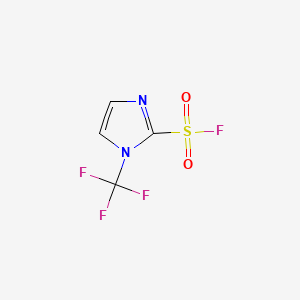
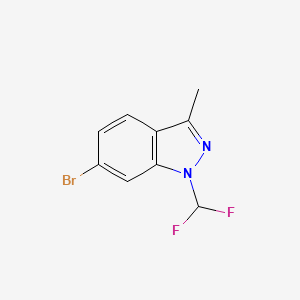
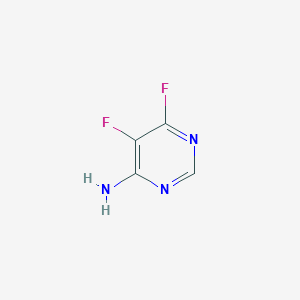

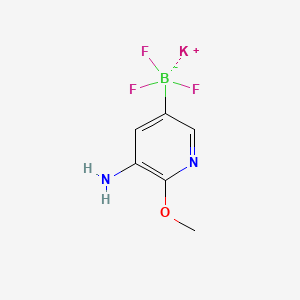
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
